molecular formula C12H22O11 B147519 Thyodene? CAS No. 9005-84-9

Thyodene?

Cat. No. B147519
CAS RN: 9005-84-9
M. Wt: 342.3 g/mol
InChI Key: GUBGYTABKSRVRQ-ASMJPISFSA-N
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Description

Biosynthesis of Aromatic Monoterpenes

The study of the biosynthesis of aromatic monoterpenes in Thymus vulgaris L. reveals the conversion process of γ-terpinene to p-cymene and thymol, which are major components of thyme's volatile oil. The research indicates a biosynthetic sequence where γ-terpinene is first converted to p-cymene, which then yields thymol. Experiments with intact leaves from young thyme plants showed the conversion of exogenous γ-terpinene into p-cymene and thymol, while p-cymene was only converted to thymol. Isotopic dilution experiments further supported these findings, providing strong evidence for the proposed biosynthetic pathway. The identification of the biosynthetic products was achieved through radio gas-liquid chromatography and the synthesis of derivatives .

Crystal Structure of Human Thymidylate Synthase

The crystal structure of human thymidylate synthase, which is a target for anti-cancer drugs, has been determined. The structure reveals a mechanism that facilitates the docking of substrates into the active site, involving a significant twist of the active site loop. This process is accompanied by the ordering of external loops specific to eukaryotes and the closure of the active site upon substrate binding. The structure also highlights the presence of eukaryote-specific insertions and the potential for disulfide bond formation within the enzyme's subunits. Additionally, the structure provides insights into a drug resistance mutation, Y6H, which reduces the enzyme's affinity for FdUMP and the rate of the dUMP reaction, suggesting a possible change in structure as a mechanism of resistance. This information is valuable for structure-based drug design targeting the unliganded form of the enzyme .


It should be noted that the term "Thyodene" does not appear in the provided papers, and the analysis above is based on the information available from the two studies provided. The first paper discusses the biosynthesis of aromatic monoterpenes in thyme, while the second paper focuses on the structure of human thymidylate synthase, which is unrelated to the term "Thyodene" but is relevant to the field of biochemistry and drug design.

Scientific Research Applications

Integrated Approach for Managing Bacterial Wilt and Root-Knot in Tomato

A study by Ji et al. (2007) demonstrated the use of thymol as a preplant soil treatment for controlling bacterial wilt and root-knot nematode on tomatoes. The research revealed significant reductions in disease incidence and increased tomato yield when thymol was used in combination with acibenzolar-S-methyl.

DNA Synthesis in Vitamin B12‐Deficient Humans

Research by Metz et al. (1968) focused on thymine DNA synthesis in human bone marrow, examining the effects of various agents like methionine on patients with megaloblastic anaemia. This study is significant for understanding the role of thymine in human health.

Medicinal Potential from Plant Biodiversity

A study conducted by Martínez-Solís et al. (2014) investigated the medicinal potential of plants including Thymo piperellae. They found that E. scoparia and T. piperella, two characteristic species, demonstrated medicinal properties such as analgesic, anti-inflammatory, spasmolytic, and antimicrobial activities.

Effects of Trinexapac-ethyl on Rice Traits

The study by Han et al. (1999) explored the effects of trinexapac-ethyl on lodging-related traits in transplanted rice. This research is valuable for enhancing agricultural productivity and understanding plant physiology.

Monoterpene Synthase Genes in Thymus Vulgaris

Research by Rabiei et al. (2018) focused on the expression of monoterpene synthase genes in Thymus vulgaris and how gibberellic acid affected these genes and their end products. This study contributes to our understanding of plant biochemistry and potential agricultural applications.

Toxicity of Thymoquinone-Rich Fraction Nanoemulsion

A study by Tubesha et al. (2013) on the toxicity of a thymoquinone-rich fraction nanoemulsion in rats provides insights into the safety and potential therapeutic applications of this compound.

Ecological and Biological Properties of Thymus Species

The research by Perrino et al. (2021) evaluated the effects of ecology on essential oil composition in Thymus species, exploring their potential use in food, pharmacy, and agriculture.

Essential Oils in Salt-Stressed Thymus Vulgaris

A study by Zrig et al. (2016) investigated the effects of production systems and NaCl doses on the composition of essential oils in Thymus vulgaris, contributing to our understanding of plant stress responses.

Antibacterial Agents from Thymus Genus

The work of Nabavi et al. (2015) summarized literature on the antibacterial effects of plants from the Thymus genus, highlighting their potential in treating infectious diseases.

Nematicidal Effects of Plant Essential Oils

Cetintas and Yarba (2010) explored the nematicidal activity of thyme and other plant essential oils against the Southern root-knot nematode, offering potential eco-friendly pest control methods.

Autoradiographic Study of Cell Migration

The study by Hellman and Ullberg (1986) used thymidine to investigate cell proliferation, contributing to our understanding of cellular processes and potential genotoxic effects of chemicals.

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
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InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
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Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
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Molecular Weight

342.30 g/mol
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
Record name Maltose
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Product Name

alpha-Maltose

CAS RN

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
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Record name .ALPHA.-MALTOSE
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Record name Maltodextrin
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Melting Point

240 °C
Record name Maltodextrin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thyodene?

Citations

For This Compound
244
Citations
HA Gangmark - The Progressive Fish-Culturist, 1961 - Taylor & Francis
… size of the cut necessary to dispense the desired amount of thyodene is determined by trial and error. The atomized puff of thyodene produces immediate and maximum coloration with …
Number of citations: 2 www.tandfonline.com
S Sonoda, M Schlamowitz - Immunochemistry, 1970 - Elsevier
… thyodene were added. After standing 1 min for maximum color development, the blue color of iodine-thyodene … maximum I., color development (thyodene indicator). The values plotted …
Number of citations: 302 www.sciencedirect.com
CL Chen - Methods in lignin chemistry, 1992 - Springer
… Thyodene powder (50-100 mg) can be directly used as the indicator instead of a 5% Thyodene solution (I-2ml). Note 7. Potassium iodide sometimes contains an appreciable amount of …
Number of citations: 49 link.springer.com
Y Ikeda, T Tang, G Gordon - Analytical Chemistry, 1984 - ACS Publications
… The end point Is detected by using Thyodene … Thyodene solution was added when the yellow color of iodine in aqueous phase became pale. For concentrated solutions, the Thyodene …
Number of citations: 24 pubs.acs.org
GJ Moody, JDR Thomas - International Journal of Food …, 1979 - Wiley Online Library
… Thyodene was excluded from the solutions subjected to chromatography. After development with butan-1-ol/acetic acid/water (4: 1 : 5) (upper phase), the chromatograms were treated …
Number of citations: 3 ifst.onlinelibrary.wiley.com
A Witt Jr - The Progressive Fish-Culturist, 1961 - Taylor & Francis
… size of the cut necessary to dispense the desired amount of thyodene is determined by trial and error. The atomized puff of thyodene produces immediate and maximum coloration with …
Number of citations: 17 www.tandfonline.com
SS Lindsay, MJ Baedecker - Ground-water contamination: field …, 1988 - books.google.com
… acid (H2S04) and a small amount of thyodene (a soluble starch indicator). Appearance of blue … Add thyodene when the solution is straw-colored and titrate to the disappearance of the …
Number of citations: 24 books.google.com
R Rahn, MA Lee - Photochemistry and photobiology, 1998 - Wiley Online Library
… The extinction coefficient of the triiodide complex with thyodene was determined to be 15 800 … adding an aliquot of the methanol solution to an aqueous solution of iodide and thyodene. …
Number of citations: 5 onlinelibrary.wiley.com
CL CHEN - Methods in Lignin Chemistry, 2012 - books.google.com
… Thyodene powder (50–100mg) can be directly used as the indicator instead of a 5% Thyodene solution (1–2 ml). Note 7. Potassium iodide sometimes contains an appreciable amount …
Number of citations: 0 books.google.com
KH Bouhadir, E Alsberg, DJ Mooney - Biomaterials, 2001 - Elsevier
… periodate anion and thyodene. Briefly, equal volumes of freshly prepared aqueous solutions of potassium iodide (20% w/v in pH 7.0 sodium phosphate buffer) and thyodene solution (10…
Number of citations: 197 www.sciencedirect.com

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